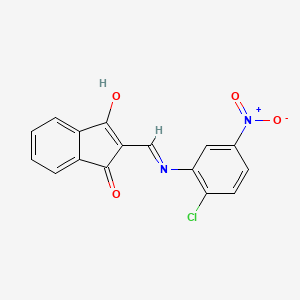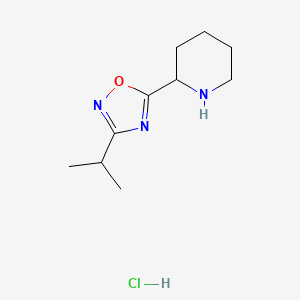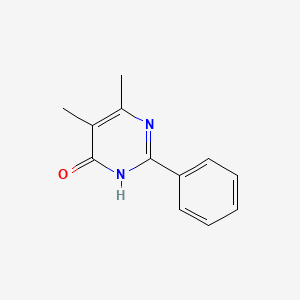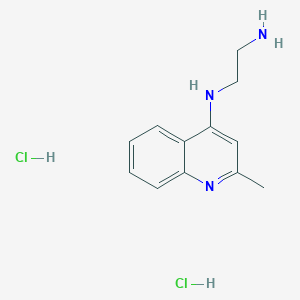
(5-Formyl-3-methylthiophen-2-yl)boronic acid
Vue d'ensemble
Description
“(5-Formyl-3-methylthiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C6H7BO3S . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic acids like this one are often used in Suzuki-Miyaura coupling reactions . This is a type of carbon-carbon bond-forming reaction that involves a palladium catalyst and an organoboron reagent .Molecular Structure Analysis
The molecular weight of “(5-Formyl-3-methylthiophen-2-yl)boronic acid” is approximately 170 . The InChI key, which is a unique identifier for the compound, is LGUPYAAIBNFFDA-UHFFFAOYSA-N .Chemical Reactions Analysis
“(5-Formyl-3-methylthiophen-2-yl)boronic acid” can be used as a substrate in the palladium-Tedicyp catalyzed Suzuki coupling reaction with different aryl bromides .Physical And Chemical Properties Analysis
The predicted boiling point of “(5-Formyl-3-methylthiophen-2-yl)boronic acid” is approximately 394.7°C, and its predicted density is approximately 1.34 g/cm3 . The compound is predicted to have a pKa of approximately 7.31 .Applications De Recherche Scientifique
Organic Synthesis and Catalysis
"(5-Formyl-3-methylthiophen-2-yl)boronic acid" serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules through C-C coupling reactions. A study by Hergert et al. (2018) demonstrates its application in the copper-facilitated Suzuki-Miyaura coupling for preparing 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes. This method leverages the in situ preparation of 2-thiopheneboronic ester derivatives, showcasing the compound's utility in synthesizing diverse structures with improved yields and purities due to the elimination of the acidic liberation step of boronic acid species (Hergert, Varga, Thurner, Faigl, & Mátravölgyi, 2018).
Sensing Applications
Boronic acids, including "(5-Formyl-3-methylthiophen-2-yl)boronic acid", are key components in the design of selective fluorescent chemosensors. These compounds interact with diols and Lewis bases, forming cyclic boronate esters, which serve as the basis for fluorescent sensors to probe carbohydrates and other bioactive substances. The progress in boronic acid sensors for detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide is significant, highlighting the compound's role in the development of new fluorescent probes for biological and environmental monitoring (Huang, Jia, Xie, Wang, Xu, & Fang, 2012).
Materials Science
In materials science, "(5-Formyl-3-methylthiophen-2-yl)boronic acid" contributes to the development of novel materials with specific properties. For example, its boronic acid functionality is exploited in the synthesis of polymers for biomedical applications, including HIV treatment, obesity, diabetes, and cancer therapy. The unique reactivity, solubility, and responsive nature of boronic acid-containing polymers underscore their potential in creating new biomaterials for therapeutic applications (Cambre & Sumerlin, 2011).
Mécanisme D'action
The Suzuki-Miyaura coupling reaction, in which this compound can be used, involves two main steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group. In transmetalation, a nucleophilic organic group is transferred from boron to palladium .
Orientations Futures
Propriétés
IUPAC Name |
(5-formyl-3-methylthiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3S/c1-4-2-5(3-8)11-6(4)7(9)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUPYAAIBNFFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(S1)C=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674654 | |
| Record name | (5-Formyl-3-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072952-28-3 | |
| Record name | (5-Formyl-3-methylthiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Diaminopyrido[2,3-d]pyrimidin-4(1h)-one](/img/structure/B1530927.png)

![3-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)propanoic acid](/img/structure/B1530931.png)


![2-Bromo-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1530936.png)




![Methyl 5-methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1530941.png)


![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1530946.png)